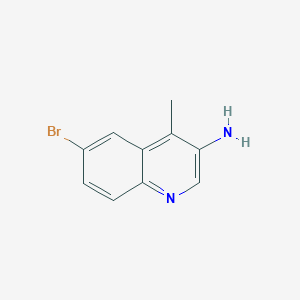

6-Bromo-4-methylquinolin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Bromo-4-methylquinolin-3-amine” is a chemical compound with the molecular formula C10H9BrN2 and a molecular weight of 237.10 . It is a derivative of quinoline, a heterocyclic aromatic compound .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “6-Bromo-4-methylquinolin-3-amine”, has been a subject of interest in the field of synthetic organic chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “6-Bromo-4-methylquinolin-3-amine” can be represented by the SMILES notation: CC1=CC=NC2=CC=C(Br)C=C12 . This indicates that the compound has a quinoline core structure with a bromine atom at the 6th position and a methyl group at the 4th position .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

"6-Bromo-4-methylquinolin-3-amine" is instrumental in the one-pot synthesis of dynamic benzoxazinones and corresponding quinazolinones with anticipated biological activity. These reactions involve transformations toward creating compounds expected to possess interesting biological properties (El-Hashash et al., 2016). Additionally, it has been used in the synthesis of 2,3-disubstituted-4(3H)-quinazolinones under solvent-free conditions and microwave irradiation, showcasing its versatility in facilitating complex chemical reactions (Mohammadi & Hossini, 2011).

Biological Activity and Material Science

It serves as a building block in the creation of probes for metal ion sensing, demonstrating remarkable differences in sensing properties for Al3+ and Zn2+ ions. This application underscores its role in developing chemosensors with potential environmental and biological utility (Hazra et al., 2018). Furthermore, derivatives of "6-Bromo-4-methylquinolin-3-amine" have shown potent apoptosis-inducing activities, marking their significance in anticancer research and the development of therapeutic agents with high blood-brain barrier penetration (Sirisoma et al., 2009).

Analytical and Pharmacological Applications

The compound is pivotal in the synthesis of quinazolinone derivatives known for their pharmacological importance, such as anti-inflammatory, analgesic, and antibacterial activities (Rajveer et al., 2010). It also finds application in the comprehensive profiling and quantitation of amine group-containing metabolites, highlighting its utility in analytical chemistry (Boughton et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

6-bromo-4-methylquinolin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-8-4-7(11)2-3-10(8)13-5-9(6)12/h2-5H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGDKJIYBYNMHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-methylquinolin-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2712190.png)

![7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2712191.png)

![Cyclopropyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2712192.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea](/img/structure/B2712193.png)

![3-Methoxy-N-methyl-N-[[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2712195.png)

![7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2712203.png)

![3-amino-N-(naphthalen-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2712208.png)

![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2712210.png)